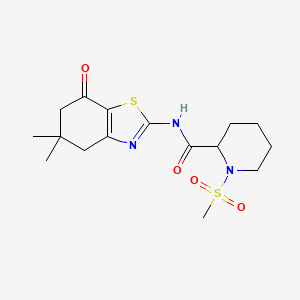

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a synthetic benzothiazole derivative characterized by a bicyclic core structure (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole) fused with a piperidine-2-carboxamide moiety modified by a methanesulfonyl group. The methanesulfonyl group enhances polarity and metabolic stability compared to simpler carboxamide derivatives, while the dimethyl substituents on the benzothiazole ring may improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S2/c1-16(2)8-10-13(12(20)9-16)24-15(17-10)18-14(21)11-6-4-5-7-19(11)25(3,22)23/h11H,4-9H2,1-3H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTKBNGZMJJXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and the methanesulfonyl group. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in high yields. The use of catalysts and advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide exhibit significant antimicrobial properties. A comparative study highlighted enhanced antibacterial activity against resistant strains of bacteria compared to traditional antibiotics. For instance, derivatives of benzothiazole have shown effectiveness against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL for Staphylococcus aureus .

Anti-Tubercular Properties : The compound has been investigated for its potential in treating tuberculosis. Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, likely by disrupting cell wall synthesis pathways . This makes it a candidate for further development in anti-tubercular therapies.

Anticancer Research

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines such as breast adenocarcinoma (MCF-7) and leukemia (K562). The observed IC50 values were approximately 12 µM for MCF-7 cells and 15 µM for K562 cells . The proposed mechanism involves the induction of apoptosis through the activation of intrinsic pathways, with increased expression of pro-apoptotic factors like p53 .

Case Studies and Research Findings

Several key studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A comparative analysis found that derivatives exhibited enhanced antibacterial activity against resistant strains when compared to standard antibiotics .

- Cytotoxicity Assessment : Investigations into the cytotoxic effects on cancer cell lines revealed significant inhibition of cell viability in a dose-dependent manner. Flow cytometry analysis indicated effective induction of apoptosis in MCF-7 cells through mitochondrial pathways .

- In Vivo Studies : Future research is warranted to evaluate the in vivo efficacy and safety profile of this compound in animal models to substantiate its therapeutic potential further.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate biological pathways and molecular interactions.

Comparison with Similar Compounds

Key Observations :

- Polarity : The target compound’s methanesulfonyl group increases polarity (predicted LogP ~1.2) compared to thiophene (LogP ~2.1) and furan (LogP ~1.8) analogs, suggesting better aqueous solubility .

- Metabolic Stability: Sulfonyl groups are less prone to oxidative metabolism than pyrrolidinone or heteroaromatic rings, extending half-life .

Spectroscopic and Analytical Data

- NMR : Benzothiazole protons in similar compounds resonate at δ 2.1–2.9 ppm (CH₃ groups) and δ 6.8–7.5 ppm (aromatic protons) . The methanesulfonyl group’s SO₂ moiety would likely show distinct ¹³C-NMR signals near δ 40–45 ppm.

- Mass Spectrometry : Expected [M+H]⁺ peak at m/z 410.52 (target) vs. 335.42 (thiophene analog) .

Q & A

Q. What theoretical frameworks guide the design of derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.